molecular formula C12H13NO3 B8283344 Ethyl 5-hydroxy-1-methyl-1H-indole-2-carboxylate

Ethyl 5-hydroxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B8283344
M. Wt: 219.24 g/mol
InChI Key: OEJVBTJIEKANPF-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

A mixture of crude ethyl 5-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.07 g, 3.46 mmol), 10% palladium on carbon (500 mg, 0.47 mmol) and ammonium formate (1.09 g, 17.29 mmol) in 50 mL ethanol was sparged with argon three times and heated at reflux for 1 h. The mixture was cooled, diluted with 100 mL ethanol and filtered through Celite, washed with ethanol and concentrated to give ethyl 5-hydroxy-1-methyl-1H-indole-2-carboxylate (1.82 g, 49% over two steps).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH3:18])[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH3:18])[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:12]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Name
Quantity
1.09 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with argon three times
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with 100 mL ethanol
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 239.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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